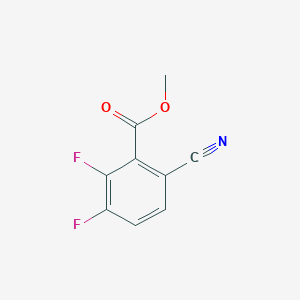
Methyl 6-cyano-2,3-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-cyano-2,3-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2 It is a fluorinated aromatic ester, characterized by the presence of cyano and difluoro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-cyano-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-cyano-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 6-cyano-2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: 6-amino-2,3-difluorobenzoate.
Ester Hydrolysis: 6-cyano-2,3-difluorobenzoic acid.
科学研究应用
Methyl 6-cyano-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 6-cyano-2,3-difluorobenzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The cyano and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
Methyl 2,6-difluorobenzoate: Similar structure but lacks the cyano group.
Methyl 4-cyano-2,5-difluorobenzoate: Similar structure with cyano and difluoro groups at different positions.
Uniqueness
Methyl 6-cyano-2,3-difluorobenzoate is unique due to the specific positioning of the cyano and difluoro groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
生物活性
Methyl 6-cyano-2,3-difluorobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a cyano group and two fluorine atoms. Its molecular formula is C9H6F2NO2, with a molecular weight of approximately 201.15 g/mol. The presence of the cyano and difluoro groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:
- Nucleophilic Substitution : The electron-withdrawing effects of the cyano and fluorine groups enhance the compound's susceptibility to nucleophilic attack, facilitating reactions that can modify biological targets.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammation.
Antitumor Activity
Research has shown that this compound exhibits promising antitumor properties . Similar compounds have been noted to inhibit tumor growth by interfering with cancer cell proliferation and survival pathways. For instance, a study highlighted the ability of related compounds to reduce chemotherapeutic resistance in breast cancer models .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties , as indicated by its interaction with specific receptors involved in inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation.
Study on Enzyme Interaction
A significant study focused on the interaction between this compound and autotaxin (ATX), an enzyme implicated in cancer progression. The study demonstrated that derivatives of this compound could effectively inhibit ATX activity, leading to reduced invasion of melanoma cells in vitro .
| Compound | IC50 (nM) | Effect on Melanoma Cells |
|---|---|---|
| This compound | TBD | Inhibitory |
| Compound 3b | 9 | Significant inhibition |
Pharmacokinetic Studies
Pharmacokinetic evaluations have suggested that this compound exhibits favorable metabolic stability, which is crucial for its therapeutic efficacy. Optimizations in its chemical structure have been explored to enhance solubility and bioavailability without compromising activity .
Comparative Analysis with Similar Compounds
This compound can be compared with other fluorinated benzoates to elucidate its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-cyano-2,3-difluorobenzoate | Cyano group at position 4 | Antitumor activity |
| Methyl 2,6-difluorobenzoate | Lacks cyano group | Lower reactivity |
This comparison highlights the significance of the cyano group's position on the benzene ring, which can drastically alter biological activity.
属性
分子式 |
C9H5F2NO2 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
methyl 6-cyano-2,3-difluorobenzoate |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)7-5(4-12)2-3-6(10)8(7)11/h2-3H,1H3 |
InChI 键 |
PTWMYYVQXNYRDB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















